N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl carbonyl group, and a tetrahydroquinoxalinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoxaline Core: This step involves the condensation of an appropriate diamine with a diketone to form the tetrahydroquinoxaline core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Chlorophenyl Carbonyl Group: This step involves the acylation of the tetrahydroquinoxaline core with a chlorophenyl carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced tetrahydroquinoxaline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes. Its antiproliferative effects are thought to be due to its interaction with cellular DNA and inhibition of key signaling pathways involved in cell growth and division .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Investigated for its antimicrobial and antioxidant activities.
Uniqueness
N-(4-bromophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. Its tetrahydroquinoxaline core and the presence of both bromophenyl and chlorophenyl groups make it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C23H17BrClN3O3 |
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Molecular Weight |
498.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C23H17BrClN3O3/c24-15-7-11-17(12-8-15)26-21(29)13-20-22(30)27-18-3-1-2-4-19(18)28(20)23(31)14-5-9-16(25)10-6-14/h1-12,20H,13H2,(H,26,29)(H,27,30) |
InChI Key |
ZHPCZVJPNYPABP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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